molecular formula C6H12ClMgN B1626968 1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF CAS No. 63463-36-5

1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF

Cat. No.: B1626968
CAS No.: 63463-36-5
M. Wt: 157.92 g/mol
InChI Key: ZCQVEMXIVISDLV-UHFFFAOYSA-M
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Description

1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-Methyltetrahydrofuran is an organometallic compound with the molecular formula C6H12ClMgN. It is a derivative of methylpiperidine, where the nitrogen atom on the piperidine ring is replaced by a magnesium ion. This compound is commonly used as a Grignard reagent in organic synthesis .

Preparation Methods

The synthesis of 1-Methylpiperdin-4-ylmagnesium chloride involves a two-step process:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methylpiperdin-4-ylmagnesium chloride undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include ether or tetrahydrofuran as solvents, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Scientific Research Applications

1-Methylpiperdin-4-ylmagnesium chloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects through the Grignard reaction mechanism. The magnesium ion in the compound acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reaction is facilitated by the presence of an ether or tetrahydrofuran solvent, which stabilizes the Grignard reagent .

Comparison with Similar Compounds

1-Methylpiperdin-4-ylmagnesium chloride is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar uses in organic synthesis but differ in their reactivity and the types of products they form.

Properties

IUPAC Name

magnesium;1-methylpiperidin-4-ide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2H,3-6H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQVEMXIVISDLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[CH-]CC1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-36-5
Record name 63463-36-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
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1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
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1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
Reactant of Route 6
1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF

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